

# A Technical Guide to the Spectroscopic Characterization of Digalloyl Trioleate

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## Compound of Interest

Compound Name:	Digalloyl trioleate
CAS No.:	17048-39-4
Cat. No.:	B580229

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## Introduction: The Structural Challenge of a Complex Lipophilic Polyphenol

**Digalloyl trioleate** (CAS: 17048-39-4) is a complex molecule of significant interest in fields ranging from cosmetics, where it functions as an antioxidant, to drug development, due to its unique combination of a lipophilic triglyceride backbone and polyphenolic gallate moieties[1][2]. Structurally, it consists of a triolein core—a triglyceride derived from three units of oleic acid—esterified with a digalloyl group. This intricate structure, with a molecular formula of  $C_{68}H_{106}O_{12}$  and an average molecular weight of 1115.58 g/mol, presents a formidable challenge for unambiguous characterization[1][3].

This guide provides a comprehensive framework for the spectroscopic analysis of **Digalloyl trioleate**. As experimental spectra for this specific molecule are not readily available in public databases, this document synthesizes data from its constituent substructures—triolein and galloyl esters—to predict the expected spectroscopic data. This predictive, structure-based approach is a cornerstone of analytical chemistry, enabling researchers to establish a baseline for identifying and verifying the structure of novel or complex compounds. We will detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), explain the rationale behind the analytical techniques, and provide robust, self-validating experimental protocols.

## Molecular Structure of Digalloyl Trioleate

The molecule's identity is defined by the precise connectivity of its oleic acid and digalloyl components. Its IUPAC name is 3,4-dihydroxy-5-[3,4,5-tris[[*(Z)*-octadec-9-enoyl]oxy]benzoyl]oxybenzoic acid[2].

Caption: Predicted molecular structure of **Digalloyl Trioleate**.

## Part 1: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed atomic connectivity of an organic molecule. For a compound like **Digalloyl trioleate**, a combination of  $^1\text{H}$  and  $^{13}\text{C}$  NMR, along with 2D experiments (COSY, HSQC, HMBC), is essential to assign every proton and carbon and confirm the esterification pattern.

Expertise & Causality: The choice of solvent is critical. A deuterated solvent like chloroform- $d$  ( $\text{CDCl}_3$ ) is a primary choice due to its ability to dissolve the lipophilic trioleate backbone. However, the polar galloyl heads may require a more polar solvent like acetone- $d_6$  or DMSO- $d_6$  for full characterization, or a mixture thereof. The predicted chemical shifts below are based on an analysis of analogous structures, providing a robust hypothesis for experimental verification. [4][5][6]

## Predicted $^1\text{H}$ NMR Spectral Data (400 MHz, $\text{CDCl}_3$ )

Predicted Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale & References
~7.10 - 7.20	s	4H	Aromatic H (Galloyl Protons)	Galloyl ester protons typically appear as a singlet in this region due to symmetry.[4][5]
~5.35	m	6H	Olefinic H (-CH=CH-)	Characteristic multiplet for the vinyl protons of the three oleic acid chains.[6]
~5.25	m	1H	Glycerol CH	The central proton of the glycerol backbone, shifted downfield by two ester linkages.[6]
~4.10 - 4.30	m	4H	Glycerol CH <sub>2</sub>	The two CH <sub>2</sub> groups of the glycerol backbone, shifted downfield by the ester linkages.[6]
~2.30	t	6H	Allylic CH <sub>2</sub> (-CH <sub>2</sub> -CH=CH-)	Protons adjacent to the double bonds in the oleoyl chains.[6]
~2.00	m	6H	$\alpha$ -carbonyl CH <sub>2</sub> (-CH <sub>2</sub> -COO-)	Protons on the carbon adjacent to the ester

				carbonyl groups of the oleoyl chains.[6]
~1.60	m	6H	$\beta$ -carbonyl CH <sub>2</sub> (-CH <sub>2</sub> -CH <sub>2</sub> -COO-)	Protons on the beta-carbon relative to the ester carbonyls. [6]
~1.20 - 1.40	br s	~60H	Aliphatic Chain CH <sub>2</sub>	Broad signal representing the bulk of the methylene groups in the three oleic acid chains.[6]
~0.88	t	9H	Terminal CH <sub>3</sub>	Terminal methyl groups of the three oleic acid chains.[6]
5.0 - 10.0 (variable)	br s	5H	Phenolic OH	Phenolic and carboxylic acid protons are exchangeable and often appear as broad signals; their presence can be confirmed by D <sub>2</sub> O exchange.[7][8]

## Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated solvent (e.g., CDCl<sub>3</sub> or Acetone-d<sub>6</sub>) in a 5 mm NMR tube.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta$  0.00 ppm).
- $^1\text{H}$  NMR Acquisition: Acquire a standard  $^1\text{H}$  NMR spectrum using a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- 2D NMR Acquisition: To confirm assignments, perform standard 2D experiments:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., within the glycerol and oleoyl chains).
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the ester linkages between the triolein backbone and the digalloyl moiety.

## Part 2: Functional Group Fingerprinting with Infrared (IR) Spectroscopy

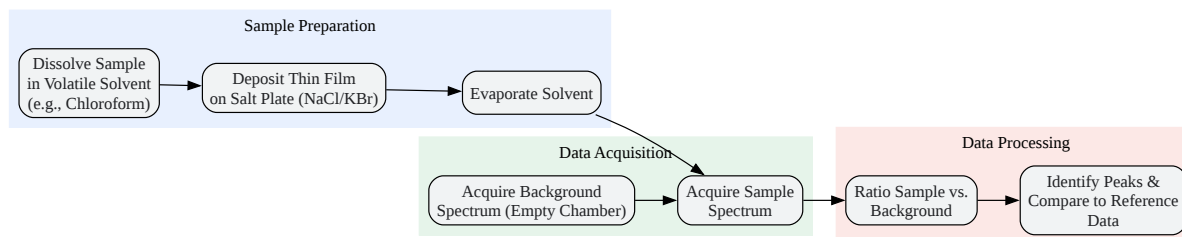
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.<sup>[9]</sup> For **Digalloyl trioleate**, IR is ideal for verifying the presence of hydroxyl (-OH), ester carbonyl (C=O), aromatic (C=C), and aliphatic (C-H) groups.

Expertise & Causality: The spectrum of **Digalloyl trioleate** is expected to be a superposition of the spectra of a triglyceride and a gallotannin. The broadness of the O-H stretch is indicative of extensive hydrogen bonding from the phenolic groups. The strong ester C=O stretch is a dominant feature, while the fingerprint region ( $<1500\text{ cm}^{-1}$ ) will contain a complex pattern of C-O stretching and bending vibrations characteristic of the entire molecular framework.<sup>[10][11]</sup>

### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group Assignment
3500 - 3200	Strong, Broad	O-H Stretch	Phenolic hydroxyl groups on the galloyl moieties.[10][12]
3010 - 3000	Medium	=C-H Stretch	Olefinic C-H in the oleoyl chains.[13]
2925 & 2855	Strong	C-H Stretch	Aliphatic CH <sub>2</sub> and CH <sub>3</sub> groups of the oleoyl chains.[11]
1745 - 1735	Strong	C=O Stretch	Ester carbonyl groups of the triolein backbone.[11]
1715 - 1700	Strong	C=O Stretch	Ester carbonyl groups of the galloyl moieties. [12]
1620 - 1580	Medium	C=C Stretch	Aromatic ring stretching in the galloyl moieties.[12]
1465	Medium	C-H Bend	Aliphatic CH <sub>2</sub> scissoring.[11]
1270 - 1150	Strong	C-O Stretch	Ester C-O linkages. [11][12]
725	Weak	C-H Rock	Methylene rocking from the long oleoyl chains.[11]

## Experimental Workflow: IR Analysis



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Caption: Workflow for thin-film solid-state IR spectroscopy.

## Part 3: Confirming Mass and Structure with Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and providing structural information through fragmentation analysis. For a large, moderately polar molecule like **Digalloyl trioleate**, Electrospray Ionization (ESI) is the method of choice, typically coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

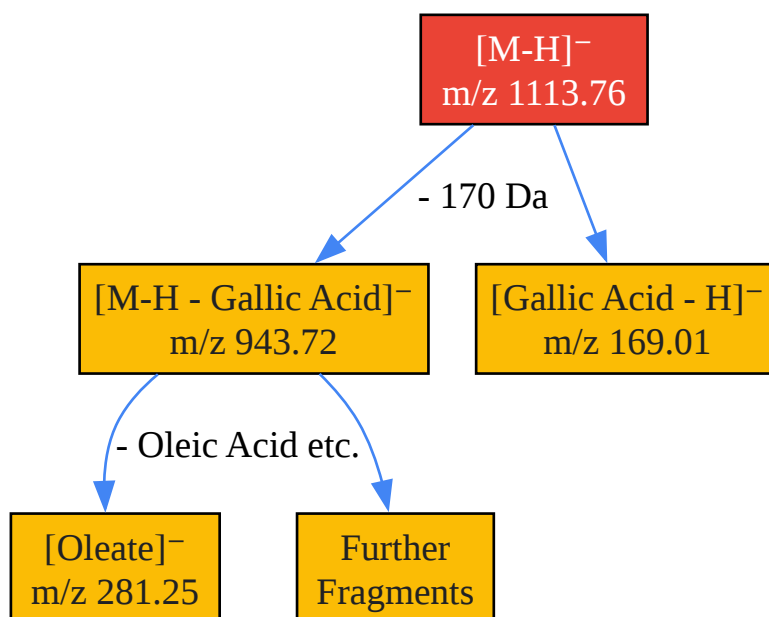
**Expertise & Causality:** We predict analysis in negative ion mode ( $[M-H]^-$ ) will be most effective, as the phenolic hydroxyl groups are easily deprotonated. The trustworthiness of the analysis hinges on high-resolution mass measurement, which should yield a mass accuracy of <5 ppm for the parent ion, confirming the molecular formula. Tandem MS (MS/MS) is then used to induce fragmentation. The most logical fragmentation pathway for gallotannins is the sequential neutral loss of galloyl (152 Da) or gallic acid (170 Da) moieties, which provides definitive structural evidence.<sup>[14][15]</sup>

## Predicted High-Resolution MS Data (ESI Negative Mode)

Predicted m/z	Ion Formula	Assignment
1113.7612	$[C_{68}H_{105}O_{12}]^-$	$[M-H]^-$ (Deprotonated Molecular Ion)
961.7341	$[C_{54}H_{97}O_{10}]^-$	$[M-H - \text{Galloyl group}]^-$ (Loss of 152 Da)
943.7236	$[C_{54}H_{95}O_9]^-$	$[M-H - \text{Gallic Acid}]^-$ (Loss of 170 Da)
661.5242	$[C_{41}H_{73}O_6]^-$	$[M-H - \text{Digallic Acid} - \text{Oleic Acid}]^-$
281.2486	$[C_{18}H_{33}O_2]^-$	$[\text{Oleate}]^-$ (Oleic acid fragment)
169.0142	$[C_7H_5O_5]^-$	$[\text{Gallic Acid} - H]^-$

Note: The exact mass of the parent molecule is 1114.7684 Da. The predicted m/z for the  $[M-H]^-$  ion is calculated as  $1114.7684 - 1.0072$  (mass of  $H^+$ ) = 1113.7612.[2]

## Predicted MS/MS Fragmentation Pathway



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Caption: Predicted primary fragmentation pathway for **Digalloyl Trioleate** in ESI-MS/MS.

## Experimental Protocol: LC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- **Chromatography (Optional but Recommended):** Use a C18 reverse-phase HPLC column to purify the sample online before it enters the mass spectrometer. This removes impurities that could interfere with ionization.
- **Ionization:** Introduce the sample into an ESI source operating in negative ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the target ion.
- **Full Scan MS:** Acquire a full scan spectrum over a mass range of  $m/z$  100-1500 to identify the  $[M-H]^-$  parent ion. Verify its mass with high accuracy.
- **Tandem MS (MS/MS):** Perform a product ion scan by selecting the  $[M-H]^-$  ion ( $m/z$  1113.76) in the first mass analyzer and fragmenting it using collision-induced dissociation (CID). Record the resulting fragment ions in the second mass analyzer.

## Conclusion: An Integrated Approach to Structural Verification

The definitive characterization of **Digalloyl trioleate** is achieved not by a single technique, but by the synergistic integration of all three. NMR provides the fundamental blueprint of atomic connectivity, IR confirms the presence of all requisite functional groups, and high-resolution MS validates the molecular formula and provides corroborating structural evidence through predictable fragmentation. By following the predictive models and robust protocols outlined in this guide, researchers and drug development professionals can confidently establish the identity and purity of this complex and valuable molecule.

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